2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole
Overview
Description
The compound 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its wide range of biological and pharmacological activities. It is recognized as a privileged structure in drug chemistry, particularly for its potential use as drugs and insecticides .
Synthesis Analysis
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including chloromethyl derivatives, typically involves the reaction of aromatic acids with hydrazine dihydrochloride in a mixture of orthophosphoric acid, phosphorus pentoxide, and often with the addition of phosphorus oxychloride . Another method includes the reaction of trichloromethylarenes with hydrazides of carboxylic acids in the presence of pyridine . A convenient method for the synthesis of 2-aryl(heteryl)-5-chloromethyl-1,3,4-oxadiazoles has been developed using commercially available aromatic and heterocyclic carboxylic acids, which are converted to carboxylic acid hydrazides, acylated, and then cyclized under the action of phosphorus trichloroxide .
Molecular Structure Analysis
The molecular structure of 2-chloromethyl-5-aryl-1,3,4-oxadiazole derivatives has been confirmed by analytical techniques such as 1H NMR, FT-IR, and MS. These compounds exhibit strong purple fluorescence in DMF solution, indicating their potential as purple luminescent materials .
Chemical Reactions Analysis
The chloromethyl group in the 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole structure allows for further chemical modification, which is advantageous for the synthesis of biologically active derivatives . The reactivity of this group can be utilized in various chemical reactions to create a diverse array of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles have been studied through UV-Vis and fluorescent spectroscopy. These compounds have maximum absorptive wavelengths detected at 260-279 nm and emit strong purple fluorescence with emissive maximum wavelengths ranging from 334 nm to 362 nm . This suggests that these compounds could be useful as purple luminescent materials.
Relevant Case Studies
Although not directly related to 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole, there are studies on similar oxadiazole derivatives that have shown significant biological activities. For instance, 2-phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazoles exhibited antibacterial and antifungal activities , and 3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate and its analogs demonstrated anticancer activity against various human tumor cell lines . These case studies highlight the potential of oxadiazole derivatives in medicinal chemistry.
Scientific Research Applications
Fungicidal Properties
Research on 3,5-disubstituted 1,3,4-oxadiazoles has revealed their potential as fungicidal agents. Compounds including 3-arylaminomethyl-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole and 3-alkyl aryl alkyl-5-(2,4-dichlorophenyl)-1,3,4-oxadiazoles demonstrated toxicity against fungi such as Curvularia verruciformis and Alternaria tenuis, with inhibition levels ranging from 38% to 100% for certain compounds (Goswami et al., 1984).
Antimalarial Potential
Research into 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles has indicated their effectiveness as antimalarial agents. Specific compounds in this category have been shown to be active against Plasmodium berghei in mice, with some exhibiting comparable activity to Hetol®, a known antimalarial substance (Hutt et al., 1970).
Spectral Characteristics
Investigations into the spectral characteristics of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles have been conducted. Studies have found that these compounds emit strong purple fluorescence in DMF solution, with maximum absorptive wavelengths detected at 260-279 nm and emissive maximum wavelengths ranging from 334 nm to 362 nm, making them potential candidates for purple luminescent materials (Tong, 2011).
Electronic Structure Analysis
Research on the electronic structure of various 1,3,4-oxadiazole derivatives, including those with chlorine substitutions, has been conducted. The molecular diagrams of these compounds were calculated, revealing insights into the electron conjugation within the heterocycle and the moment of the C=N bond (Lutskii et al., 1970).
Antibacterial and Antifungal Activities
Several studies have synthesized and evaluated 1,3,4-oxadiazoles for their antibacterial and antifungal properties. For instance, compounds like 2-aryl/aralkyl-5-(2,4-dichlorophenyl)-1,3,4-oxadiazoles showed promising fungitoxic properties against pathogens such as Alternaria tenuis and Curvularia verruciformis (Dutta et al., 1986).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2O/c10-4-8-13-14-9(15-8)5-1-2-6(11)7(12)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJXILNOEFQNJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(O2)CCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376971 | |
Record name | 2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | |
CAS RN |
33575-81-4 | |
Record name | 2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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